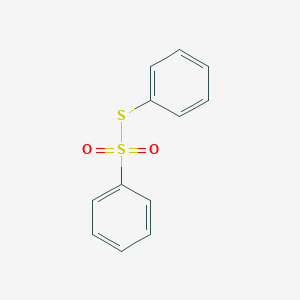

S-Phenyl benzenethiosulfonate

Description

The exact mass of the compound Benzenesulfonothioic acid, S-phenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKJLMWDXASAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074480 | |

| Record name | Benzenesulfonothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-08-4 | |

| Record name | S-Phenyl benzenesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Phenyl thiobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl disulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-phenyl benzenethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-PHENYL THIOBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM70520Z5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-Phenyl Benzenethiosulfonate: Properties, Synthesis, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a prominent member of the thiosulfonate class of organic compounds, has garnered significant interest for its potent antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity against pathogenic fungi. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Chemical and Physical Properties

This compound, identified by the CAS Number 1212-08-4, is a stable, solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1 for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1212-08-4 | [1] |

| Molecular Formula | C₁₂H₁₀O₂S₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| Appearance | Off-White Solid | |

| Melting Point | 36-53 °C (lit.) | [1] |

| Boiling Point | 125 °C at 0.01 Torr | |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Very Slightly) | |

| InChI Key | ATKJLMWDXASAJA-UHFFFAOYSA-N | [1] |

| SMILES | O=S(=O)(Sc1ccccc1)c2ccccc2 | [1] |

Spectroscopic data provides further structural confirmation of the molecule. The PubChem database contains 1H NMR, mass spectrometry, and IR spectra for this compound.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the controlled oxidation of diphenyl disulfide.[4]

Reaction Scheme:

References

An In-Depth Technical Guide to S-Phenyl Benzenethiosulfonate: Molecular Structure, Properties, and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a distinct organosulfur compound, has garnered attention for its notable biological activities, particularly its potent antifungal properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known synthesis methodologies. Furthermore, it delves into its antifungal efficacy, highlighting its activity against pathogenic fungi such as Aspergillus niger and Aspergillus flavus. While detailed mechanistic studies are still emerging, this document collates the existing knowledge to support further research and development in the fields of medicinal chemistry and mycology.

Molecular Structure and Physicochemical Properties

This compound is characterized by a thiosulfonate functional group (-S-SO₂-) linking two phenyl rings. Its systematic IUPAC name is benzenesulfonylsulfanylbenzene.

The key molecular and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂S₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| CAS Number | 1212-08-4 | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 36-53 °C (literature values) | [1] |

| SMILES String | O=S(=O)(Sc1ccccc1)c2ccccc2 | [1] |

| InChI Key | ATKJLMWDXASAJA-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthesis route for this compound involves the oxidation of diphenyl disulfide. This method provides a reliable pathway to obtain the target compound for research and development purposes.

Experimental Protocol: Oxidation of Diphenyl Disulfide

A common and effective method for the preparation of this compound is the oxidation of diphenyl disulfide using hydrogen peroxide.[3]

Materials:

-

Diphenyl Disulfide

-

30% Hydrogen Peroxide

-

Appropriate solvent (e.g., a suitable organic solvent)

-

Chloroform (for purification)

-

Saturated Sodium Bicarbonate solution (for washing)

-

Anhydrous Sodium Sulfate (for drying)

-

Hexane

-

Benzene

-

Silica gel for column chromatography

Procedure:

-

Dissolve Diphenyl Disulfide in a suitable solvent.

-

Add 30% Hydrogen Peroxide to the solution. The reaction is typically carried out with stirring over a period of time to ensure complete oxidation.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, work up the reaction mixture. This may involve extraction and washing steps to remove unreacted starting materials and byproducts.

-

For purification, dissolve the crude product in chloroform and wash with a saturated aqueous solution of sodium bicarbonate.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]

-

The resulting residue can be further purified by column chromatography on silica gel, eluting with a hexane/benzene mixture to yield pure this compound.[3]

Antifungal Activity and Potential

This compound has been identified as a high-potency antifungal agent, with documented activity against pathogenic molds, notably Aspergillus niger and Aspergillus flavus.[3]

Antifungal Susceptibility Testing

To quantify the antifungal activity of this compound, standardized susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), can be employed. The broth microdilution method is a common approach to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M38-A2 guidelines)

-

Inoculum Preparation: Prepare a standardized suspension of fungal conidia (e.g., Aspergillus spp.) in sterile saline with a surfactant (e.g., Tween 80) from a fresh culture. Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI 1640 medium.[4]

-

Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no antifungal agent) and a sterility control (no inoculum). Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth.

While specific MIC values for this compound against Aspergillus niger and Aspergillus flavus are not yet widely published in peer-reviewed literature, the following table presents typical MIC ranges for common antifungal agents against these species for comparative purposes.

| Antifungal Agent | Aspergillus niger MIC Range (µg/mL) | Aspergillus flavus MIC Range (µg/mL) | Reference(s) |

| Amphotericin B | 0.5 - 2.0 | 0.5 - 8.0 | [4][5] |

| Itraconazole | 0.25 - 2.0 | 0.25 - 2.0 | [5] |

| Voriconazole | 0.25 - 1.0 | 0.25 - 1.0 | [5] |

Potential Mechanism of Action

The precise molecular mechanism of antifungal action for this compound is not yet fully elucidated. However, the activity of related thiosulfonate compounds suggests potential targets within the fungal cell. The thiosulfonate moiety is known to react with thiol groups in proteins, which could lead to the inactivation of essential enzymes.

Potential antifungal mechanisms of action for organosulfur compounds like thiosulfonates may involve:

-

Disruption of Ergosterol Biosynthesis: Inhibition of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, would compromise the integrity of the fungal cell membrane.[6][7]

-

Inhibition of Cell Wall Synthesis: Targeting enzymes crucial for the synthesis of cell wall components, like β-(1,3)-D-glucan synthase, would lead to cell lysis.[8][9]

-

General Enzyme Inhibition: The electrophilic nature of the thiosulfonate group could lead to non-specific but potent inhibition of various essential fungal enzymes through covalent modification of cysteine residues.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents. Its straightforward synthesis and potent activity against key pathogenic fungi warrant further investigation. Future research should focus on:

-

Quantitative Antifungal Susceptibility Testing: Establishing a comprehensive profile of MIC values against a broad range of clinically relevant fungi.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its antifungal activity at a deeper level.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its antifungal potency and selectivity, while minimizing potential toxicity.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the development of new and effective treatments for fungal infections.

References

- 1. S-苯基硫代苯基砜 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. BENZENETHIOSULFONIC ACID S-PHENYL ESTER | 1212-08-4 [chemicalbook.com]

- 4. Antifungal Susceptibility Profile of Clinical and Environmental Isolates of Aspergillus Species From a Tertiary Care Center in North India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of S-Phenyl Benzenethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes for preparing S-Phenyl benzenethiosulfonate (PhSO₂SPh), a compound noted for its applications in organic synthesis and as a potent antifungal agent.[1] It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support laboratory applications.

Overview of Synthetic Methodologies

The synthesis of this compound can be accomplished through several chemical pathways. The most prevalent and well-documented methods are:

-

Oxidation of Diphenyl Disulfide: This is a direct and efficient method involving the controlled oxidation of the sulfur-sulfur bond in diphenyl disulfide.

-

Reaction of a Benzenesulfonyl Halide with Thiophenol: This classical nucleophilic substitution pathway involves the reaction of thiophenol with benzenesulfonyl chloride.

This guide will focus on these two primary methods, providing detailed procedures and comparative data.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and the physical properties of this compound.

Table 1: Comparison of Synthetic Routes

| Parameter | Method 1: Oxidation | Method 2: Nucleophilic Substitution |

|---|---|---|

| Starting Materials | Diphenyl Disulfide, Hydrogen Peroxide (30%) | Thiophenol, Benzenesulfonyl Chloride |

| Key Reagents | Acetic Acid (solvent/catalyst) | Pyridine or Triethylamine (base) |

| Typical Solvent | Acetic Acid | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reported Yield | ~72%[1] | High (Specific yield varies) |

| Primary Byproduct | Water | Pyridinium or Triethylammonium Hydrochloride |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂S₂[1][2][3] |

| Molecular Weight | 250.34 g/mol [1][2][4] |

| Appearance | Colorless crystalline solid[5] |

| Melting Point | 36-53 °C (literature value) |

| CAS Number | 1212-08-4[1][3] |

| ¹H NMR (CDCl₃) | Expect complex multiplets in the aromatic region (δ 7.2-8.0 ppm) |

| ¹³C NMR (CDCl₃) | Expect multiple signals in the aromatic region (~120-140 ppm) |

| FT-IR (KBr, cm⁻¹) | Expect strong characteristic peaks for S=O asymmetric (~1330 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching[6] |

Synthesis Pathways and Mechanisms

The following diagrams illustrate the chemical transformations for the primary synthetic routes.

Caption: Synthesis of this compound via oxidation.

Caption: Synthesis via nucleophilic substitution reaction.

Detailed Experimental Protocols

The following are detailed laboratory procedures for the synthesis of this compound. Standard laboratory safety precautions should be followed at all times.

Method 1: Oxidation of Diphenyl Disulfide

This protocol is adapted from established oxidation procedures for sulfur compounds.[1][7]

Materials:

-

Diphenyl disulfide (PhSSPh)

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Ethanol (EtOH) or Methanol (MeOH) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diphenyl disulfide (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 2.0-2.2 eq) to the stirred solution dropwise via the addition funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. Extract the aqueous mixture three times with chloroform or DCM.

-

Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product can be purified by recrystallization from hot ethanol or methanol to yield the final product.[1] Alternatively, for higher purity, column chromatography on silica gel can be performed.[1]

Method 2: Reaction of Benzenesulfonyl Chloride with Thiophenol

This protocol is based on standard procedures for the formation of sulfonamides and thiosulfonates.[8]

Materials:

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred thiophenol solution over 30 minutes.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization or silica gel column chromatography as described in Method 1.

General Laboratory Workflow

The logical flow for the synthesis and preparation of this compound follows a standard pattern in organic synthesis.

Caption: General experimental workflow for synthesis and purification.

Purification and Characterization

Purification:

-

Recrystallization: This is an effective method for purifying the crude product. Solvents such as ethanol or methanol are recommended.[1]

-

Column Chromatography: For removing closely related impurities, column chromatography on silica gel is highly effective. A typical procedure involves dissolving the crude oil in chloroform, washing with saturated aqueous NaHCO₃, drying, and eluting from a silica gel column with a hexane/benzene gradient.[1]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the aromatic proton and carbon framework.

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong, characteristic absorption bands for the sulfonyl (S=O) group.[6]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (250.34 g/mol ).[1][2]

-

Melting Point Analysis: The melting point of the purified solid should be sharp and consistent with the literature value.

References

- 1. BENZENETHIOSULFONIC ACID S-PHENYL ESTER | 1212-08-4 [chemicalbook.com]

- 2. S-Phenyl benzenethiosulphonate | C12H10O2S2 | CID 71031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 99 1212-08-4 [sigmaaldrich.com]

- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thiophenol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Core Mechanism of Action of S-Phenyl Benzenethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a member of the thiosulfonate class of organic compounds, has demonstrated notable biological activity, including antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the available scientific information regarding its mechanism of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways and workflows to support further research and development efforts. While direct, in-depth mechanistic studies on this compound are limited in the public domain, this guide synthesizes information from related compounds and general mechanisms attributed to the thiosulfonate and benzenesulfonate chemical classes to provide a foundational understanding.

Introduction

This compound (C₁₂H₁₀O₂S₂) is an organosulfur compound characterized by a thiosulfonate group (-S(O)₂-S-) linking two phenyl rings. The inherent reactivity of the thiosulfonate bond, which can readily react with nucleophilic groups such as thiols, is believed to be central to its biological effects. This reactivity underlies its potential as an antimicrobial and cytotoxic agent. This guide will explore the current understanding of its mechanism of action in the contexts of its antifungal and purported anticancer activities.

Antifungal Mechanism of Action

Thiosulfonates, as a class, are recognized for their antifungal properties. The proposed mechanism centers on their ability to interact with sulfhydryl (-SH) groups within fungal cells, leading to a cascade of disruptive events.

2.1. Disruption of Fungal Cell Membrane Integrity and Key Metabolic Pathways

The primary antifungal action of thiosulfonates is thought to involve the disruption of the fungal cell membrane and the inhibition of critical metabolic pathways[1][2]. This is achieved through the reaction of the thiosulfonate with thiol-containing molecules, such as cysteine residues in proteins and glutathione. This interaction can lead to:

-

Alteration of Membrane Integrity: Reaction with thiol groups in membrane proteins can disrupt their structure and function, leading to increased membrane permeability and leakage of essential intracellular components[2].

-

Enzyme Inhibition: Many essential fungal enzymes rely on cysteine residues for their catalytic activity. Thiosulfonates can inactivate these enzymes, thereby inhibiting vital metabolic processes.

-

Induction of Oxidative Stress: Reaction with glutathione, a key intracellular antioxidant, can deplete the cell's reducing capacity, leading to a buildup of reactive oxygen species (ROS) and subsequent oxidative stress and apoptosis[2].

-

Inhibition of RNA Synthesis: Some organosulfur compounds have been shown to inhibit RNA polymerase, thereby halting protein synthesis[2].

While a specific study detailing the inhibition of ergosterol biosynthesis by this compound was not identified, this is a common mechanism for many antifungal drugs[3][4]. It is plausible that by inhibiting enzymes in the ergosterol biosynthesis pathway, which contain critical cysteine residues, this compound could disrupt the production of this essential fungal membrane component.

Quantitative Antifungal Activity Data

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Common Antifungal Agents against Aspergillus Species

| Antifungal Agent | Aspergillus niger MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Reference(s) |

| Amphotericin B | 1 - 2 | 0.5 - 8.0 | [3][5][6] |

| Itraconazole | 0.25 - 0.5 | 0.220 | [5][7] |

| Voriconazole | 0.25 - 0.5 | 0.244 | [5][7] |

| Posaconazole | 0.12 - 0.5 | 0.089 | [5][7] |

Note: These values are for reference and may vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of an antifungal compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound

-

Fungal isolates (Aspergillus niger, Aspergillus flavus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Humidified incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto potato dextrose agar and incubate at 35°C until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

-

-

Inoculation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

-

Workflow for Antifungal MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Mechanism of Action

While direct studies on the anticancer mechanism of this compound are scarce, research on related benzenesulfonate and sulfonamide derivatives provides insights into potential pathways. These compounds have been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer progression[8][9].

3.1. Potential Modulation of Key Signaling Pathways

Based on the activity of structurally related compounds, this compound may exert its anticancer effects by modulating one or more of the following signaling pathways:

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers[10]. Some anticancer agents act by inhibiting NF-κB activation[11].

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism. Its hyperactivation is common in cancer, making it a key therapeutic target[12][13].

-

MAPK Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, regulates a wide range of cellular processes, and its dysregulation is frequently observed in cancer[14][15].

-

Wnt/β-catenin Signaling Pathway: This pathway is crucial for embryonic development and tissue homeostasis, and its inappropriate activation is linked to several cancers[16][17].

Logical Relationship of Potential Anticancer Mechanisms

Caption: Potential anticancer mechanisms of this compound.

Quantitative Anticancer Activity Data

Specific IC₅₀ values for this compound against various cancer cell lines are not consistently reported in the available literature. The table below presents IC₅₀ values for some benzenesulfonate and sulfonamide derivatives to provide a reference for the potential potency of this class of compounds.

Table 2: Representative IC₅₀ Values of Related Compounds against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzenesulfonate Derivative | K562 (Leukemia) | < 0.3 | [8] |

| Benzenesulfonate Derivative | HCT 116 (Colon) | 0.239 - 3.724 | [8] |

| Phenylsulfonylpiperazine Derivative | MCF7 (Breast) | 4.48 | [13] |

| Indole-based Benzenesulfonamide | MCF-7 (Breast) | ~50 | [18][19] |

Note: These values are for compounds structurally related to this compound and are for comparative purposes only.

Experimental Protocols for Pathway Analysis

3.3.1. NF-κB Luciferase Reporter Assay

Objective: To determine if this compound modulates NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or similar transfection reagent

-

This compound

-

TNF-α (as a positive control for NF-κB activation)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Include wells treated with TNF-α as a positive control and vehicle-only as a negative control.

-

-

Luciferase Assay:

-

After a 6-24 hour incubation, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in treated cells to that in control cells.

-

Workflow for NF-κB Luciferase Reporter Assay

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antifungal Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO) from Allium cepa against Verticillium dahliae: In Vitro and in Planta Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Diversity and In Vitro Antifungal Susceptibility of 200 Clinical and Environmental Aspergillus flavus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjpath.org.my [mjpath.org.my]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PI3K/AKT pathway regulates phosphorylation of steroid receptors, hormone independence and tumor differentiation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of S-Phenyl benzenethiosulfonate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-Phenyl benzenethiosulfonate (CAS 1212-08-4), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₁₂H₁₀O₂S₂ with a molecular weight of 250.34 g/mol .[1] The structure consists of two phenyl rings linked by a thiosulfonate ester group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide key insights into its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.62 – 7.52 | m | 3H, Aromatic |

| 7.50 – 7.44 | m | 1H, Aromatic |

| 7.44 – 7.39 | m | 2H, Aromatic |

| 7.38 – 7.30 | m | 4H, Aromatic |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Aromatic C |

| 136.7 | Aromatic C |

| 133.7 | Aromatic CH |

| 131.5 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.9 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.7 | Aromatic CH |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic rings and the sulfonyl group.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600 - 1450 | Aromatic C=C ring stretch |

| ~1330 - 1300 | Asymmetric SO₂ stretch |

| ~1150 - 1120 | Symmetric SO₂ stretch |

| ~750 - 700 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

| 250 | [M]⁺ | Molecular Ion |

| 186 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 125 | [C₆H₅SO]⁺ | Benzenesulfinyl cation |

| 109 | [C₆H₅S]⁺ | Phenylthio cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ionization Method: Electron Ionization (EI) is a common method for such compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy Protocol

As this compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

-

Sample Preparation (ATR):

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For direct infusion, the solution can be introduced into the ion source via a syringe pump. For GC-MS, the sample would be injected into the gas chromatograph.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-300.

-

Source Temperature: 200-250 °C.

-

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation can be represented as follows:

Caption: Workflow for the spectroscopic analysis of this compound.

References

S-Phenyl Benzenethiosulfonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This technical guide provides a comprehensive overview of the safety and handling precautions for S-Phenyl benzenethiosulfonate (CAS No. 1212-08-4). The information is intended for professionals in research and drug development who may handle this compound. This document synthesizes available data on its chemical and physical properties, potential hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₂H₁₀O₂S₂.[1][2][3] It is also known by several synonyms, including Benzenethiosulfonic acid S-phenyl ester and Phenyl benzenethiosulfonate.[2][4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1212-08-4 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂S₂ | [1][2][3] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 36-53 °C (lit.) | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | -20°C Freezer | [1] |

Hazard Identification and Toxicology

GHS Hazard Classification: Based on available data, this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[4]

Quantitative Toxicological Data: A thorough search of available literature and safety databases did not yield specific quantitative toxicity data such as LD50 (oral, dermal) or LC50 (inhalation) values for this compound.[6] This data gap underscores the importance of handling the compound with a high degree of caution.

Biological Activity and Potential Mechanism of Action

This compound is reported to be a high-potency antifungal thiosulfonate, with activity against Aspergillus niger and Aspergillus flavus.[1] While the specific molecular mechanism of this compound has not been detailed, the antifungal action of thiosulfonates, in general, is believed to involve multiple modes of action.

Potential antifungal mechanisms for thiosulfonates may include:

-

Disruption of Membrane Integrity: Altering the fungal cell membrane, leading to leakage of cellular contents.

-

Inhibition of Metabolic Pathways: Suppressing essential biochemical processes within the fungal cell.

-

Reaction with Thiols: Interacting with thiol-containing molecules, such as glutathione, which can lead to oxidative stress and apoptosis.

-

Inhibition of RNA Synthesis: Potentially interfering with the transcription process by inhibiting RNA polymerase.

Caption: Potential antifungal mechanisms of action for thiosulfonates.

Recommended Safety and Handling Precautions

Given the identified hazards and the lack of comprehensive toxicological data, stringent safety measures are imperative when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound. The following diagram outlines the recommended sequence for donning and doffing PPE.

Caption: Recommended PPE donning and doffing sequence.

-

Eye Protection: Chemical safety glasses or goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[6]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[6]

-

Skin and Body Protection: A flame-retardant, antistatic protective clothing or a standard lab coat should be worn.[6]

-

Respiratory Protection: If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator is recommended.[6]

Hygiene Measures

-

Avoid inhalation of the substance.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[6]

-

Change contaminated clothing promptly.

Storage

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Store away from open flames, hot surfaces, and sources of ignition.[6]

Emergency Procedures

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6] |

Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

Caption: Workflow for handling an this compound spill.

-

Personal Precautions: Use personal protective equipment as detailed in section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing. Place the material in a suitable, closed container for disposal according to local regulations.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Special Hazards: Combustion may produce carbon oxides and sulfur oxides.[6]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the oxidation of Diphenyl Disulfide with 30% Hydrogen Peroxide.[1]

Illustrative Protocol for Antifungal Susceptibility Testing

While a specific, detailed protocol for testing this compound against Aspergillus species is not available in the cited literature, the following methodology, adapted from studies on other thiosulfonates, serves as a representative example for assessing antifungal activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

-

This compound

-

Fungal strain (e.g., Aspergillus niger)

-

RPMI-1640 medium (or other suitable broth)

-

96-well microtiter plates

-

Sterile DMSO (for stock solution)

-

Spectrophotometer or plate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO.

-

Fungal Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80) and adjust the concentration to a standard density (e.g., 1 × 10⁵ CFU/mL).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at a specific wavelength.

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] All disposal practices must be in compliance with all federal, state, and local regulations.[6]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

S-Phenyl Benzenethiosulfonate: A Technical Guide to its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate is a sulfur-containing organic compound recognized for its potent antifungal properties. This technical guide provides a comprehensive overview of its antifungal activity, drawing from available scientific literature. While specific quantitative data for this particular compound is limited in publicly accessible resources, this document consolidates information on its general efficacy, likely mechanisms of action based on related thiosulfonates, and standardized experimental protocols for antifungal susceptibility testing. This guide aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of new antifungal agents. This compound, a member of the thiosulfonate class of compounds, has been identified as a promising candidate with notable activity against pathogenic fungi. Thiosulfonates are characterized by the R-S(O)₂-S-R' functional group and are known for their reactivity with thiols, a property believed to underpin their biological activity. This document details the current understanding of the antifungal profile of this compound, including its activity spectrum and putative mechanisms of action.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant antifungal activity, particularly against filamentous fungi. While comprehensive quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) are not widely available for a broad range of fungal species, preliminary studies have highlighted its effectiveness against key pathogens.

Table 1: Summary of Antifungal Activity of this compound and Related Compounds

| Fungal Species | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus niger | This compound | Data not available | Data not available | |

| Aspergillus flavus | This compound | Data not available | Data not available |

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated. However, based on the known reactivity of thiosulfonates and related organosulfur compounds, a plausible mechanism involves the targeting of cellular thiols.

It is hypothesized that this compound acts as an electrophile, readily reacting with nucleophilic thiol groups present in amino acids (cysteine), peptides (glutathione), and proteins (enzymes). This interaction can lead to the formation of mixed disulfides, thereby inactivating critical enzymes and disrupting essential cellular processes.

A key target is likely the cellular redox buffering system, primarily maintained by glutathione (GSH). Depletion of the intracellular GSH pool would lead to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately resulting in fungal cell death.

Proposed Signaling Pathway of Antifungal Action

The following diagram illustrates the proposed mechanism of action, highlighting the key molecular interactions and their downstream consequences.

Caption: Proposed mechanism of antifungal action of this compound.

Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antifungal activity. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills a particular microorganism.

Workflow Diagram:

Caption: Workflow for MFC determination.

Detailed Steps:

-

Subculturing: Following MIC determination, take a standardized volume (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubation: Incubate the agar plates at 35°C until growth is visible in the growth control subculture.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion and Future Directions

This compound is a promising antifungal agent with demonstrated activity against pathogenic fungi. The likely mechanism of action, involving the disruption of cellular thiol homeostasis, presents a potentially broad-spectrum and effective antifungal strategy. However, a significant gap exists in the literature regarding comprehensive quantitative data on its antifungal spectrum and a detailed elucidation of its molecular targets and affected signaling pathways.

Future research should focus on:

-

Systematic in vitro screening: Determining the MIC and MFC values of this compound against a wide panel of clinically relevant yeasts and molds.

-

Mechanism of action studies: Utilizing techniques such as transcriptomics, proteomics, and metabolomics to identify the specific cellular pathways and enzymes targeted by the compound.

-

In vivo efficacy and toxicity studies: Evaluating the antifungal efficacy and safety profile of this compound in animal models of fungal infections.

Addressing these research questions will be crucial in assessing the therapeutic potential of this compound and advancing its development as a novel antifungal drug.

An In-depth Technical Guide to S-Phenyl Benzenethiosulfonate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl benzenethiosulfonate, a significant organosulfur compound, has garnered interest for its potent biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and known applications of this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₀O₂S₂, belongs to the thiosulfonate class of compounds, characterized by the R-S(=O)₂-S-R' functional group.[1][2][3] Its significance lies primarily in its demonstrated efficacy as an antifungal agent, particularly against pathogenic species such as Aspergillus niger and Aspergillus flavus.[1][4] This guide delves into the historical context of its discovery, outlines key synthetic methodologies, and explores its mechanism of action.

Discovery and History

The precise first synthesis and characterization of this compound is not definitively documented in a single, seminal publication. However, early work on related sulfur compounds in the late 19th and early 20th centuries laid the foundation for its eventual synthesis. Key milestones in the synthesis of related compounds and precursors include:

-

Early 20th Century: The work of chemists like Knoevenagel and R. mer in 1923 on condensation reactions involving sulfur compounds was instrumental in advancing organosulfur chemistry.[1] While not directly mentioning this compound, their research contributed to the understanding of reactions that would later be used for its synthesis.

-

Mid-20th Century: The development of various methods for the synthesis of thiophenols and their derivatives, such as the reduction of benzenesulfonyl chloride, provided the necessary building blocks for the creation of this compound.[2][5]

-

1977: A significant publication by Trost and Massiot in the Journal of the American Chemical Society described a purification method for this compound, indicating its availability and use in research by this time.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂S₂ | [4] |

| Molecular Weight | 250.33 g/mol | [4] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 36-53 °C | [4] |

| Boiling Point | 125 °C at 0.01 Torr | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO; Very slightly soluble in Methanol | [1] |

| CAS Number | 1212-08-4 | [4] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approaches are detailed below.

Oxidation of Diphenyl Disulfide

This method involves the direct oxidation of diphenyl disulfide.

Experimental Protocol:

-

To a solution of diphenyl disulfide in a suitable solvent (e.g., glacial acetic acid), add 30% hydrogen peroxide.

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified by recrystallization from a solvent such as ethanol or methanol. A 72% yield has been reported for this method.[1]

Logical Workflow for Oxidation of Diphenyl Disulfide:

Caption: Synthesis of this compound via oxidation.

Reaction of Benzenesulfonyl Chloride with Thiophenol

This method involves the reaction of a sulfonyl chloride with a thiol.

Experimental Protocol:

-

Dissolve thiophenol in a suitable solvent, such as diethyl ether or dichloromethane, in the presence of a base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl byproduct.

-

Cool the solution in an ice bath.

-

Add a solution of benzenesulfonyl chloride in the same solvent dropwise to the thiophenol solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then washed with water and dilute acid to remove the base and its salt.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Logical Workflow for Reaction of Benzenesulfonyl Chloride with Thiophenol:

References

An In-depth Technical Guide to S-Phenyl Benzenethiosulfonate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Phenyl benzenethiosulfonate and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

This compound, with the chemical formula C₆H₅SO₂SC₆H₅, is the foundational structure for a diverse range of derivatives. These compounds have garnered considerable interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The core structure consists of a phenyl group attached to a sulfonyl group, which is in turn linked to a sulfur atom bonded to another phenyl group. Modifications to the phenyl rings allow for the fine-tuning of their pharmacological profiles. This guide will delve into the scientific intricacies of these compounds, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. A common method involves the reaction of a substituted benzenesulfonyl chloride with a corresponding thiophenol in the presence of a base.

General Synthesis of N-substituted Benzenesulfonamide Derivatives

A prevalent synthetic route for creating benzenesulfonamide derivatives, which are structurally related to this compound, involves the reaction of a substituted aniline with a benzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-(4-substituted-phenyl)-4-acetamidobenzenesulfonamide [1]

-

Reaction Setup: To a solution of 4-substituted-aniline (15 mmol) and triethylamine (5 mL) in chloroform (25 mL), add 15 mmol of 4-acetamidobenzene sulfonyl chloride.

-

Reaction Conditions: Stir the mixture at 25°C for 15 minutes, then heat gently to 55-60°C.

-

Reaction Monitoring: Monitor the progress of the reaction over 5 hours using thin-layer chromatography (TLC).

-

Work-up: After completion, evaporate the organic solvent. Add 100 mL of cold water to the residue to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the purified product.

Caption: Workflow for the synthesis of N-substituted benzenesulfonamide derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, with significant potential as anticancer and antimicrobial agents. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) for anticancer activity and their minimum inhibitory concentration (MIC) for antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzenesulfonate and sulfonamide derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulfonamides | - | MDA-MB-468 (Breast) | < 30 | [1] |

| - | MCF-7 (Breast) | < 128 | [1] | |

| - | HeLa (Cervical) | < 360 | [1] | |

| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | Compound 5g | HeLa (Cervical) | 2.12 | [2] |

| Various | A549, HeLa, MCF-7, Du-145 | 1.98 - 9.12 | [2] | |

| Benzenesulfonamide Biguanide | Compound 12d | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [3] |

| Compound 12i | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [3] | |

| Compound 12d | CCRF-CM (Leukemia) | 4.51 ± 0.24 | [3] | |

| Compound 12i | CCRF-CM (Leukemia) | 9.83 ± 0.52 | [3] |

Antimicrobial Activity

Certain benzenesulfonamide derivatives have also been evaluated for their ability to inhibit the growth of various microorganisms.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Benzenesulfonamide Derivative 4d | E. coli | 6.72 | [4] |

| Benzenesulfonamide Derivative 4h | S. aureus | 6.63 | [4] |

| Benzenesulfonamide Derivative 4a | P. aeruginosa | 6.67 | [4] |

| Benzenesulfonamide Derivative 4a | S. typhi | 6.45 | [4] |

| Benzenesulfonamide Derivative 4f | B. subtilis | 6.63 | [4] |

| Benzenesulfonamide Derivatives 4e and 4h | C. albicans | 6.63 | [4] |

| Benzenesulfonamide Derivative 4e | A. niger | 6.28 | [4] |

Mechanisms of Action

The biological effects of this compound derivatives are exerted through various mechanisms, with tubulin polymerization inhibition and prodrug activation by cytochrome P450 enzymes being particularly noteworthy.

Inhibition of Tubulin Polymerization

Several benzenesulfonate derivatives, particularly phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), act as potent inhibitors of tubulin polymerization.[5][6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5] This disruption leads to cell cycle arrest in the G₂/M phase, ultimately inducing apoptosis in cancer cells.[5][6]

Caption: Signaling pathway of tubulin polymerization inhibition by benzenesulfonate derivatives.

Prodrug Activation by Cytochrome P450 1A1 (CYP1A1)

A promising strategy in cancer therapy involves the use of prodrugs that are selectively activated in tumor cells. Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are a class of prodrugs that can be activated by the enzyme Cytochrome P450 1A1 (CYP1A1), which is often overexpressed in certain breast cancer cells.[7][8] CYP1A1 metabolizes the PAIB-SO prodrug through N-dealkylation into its cytotoxic counterpart, which then exerts its antimitotic effects.[7]

Caption: Logical workflow of CYP1A1-mediated activation of benzenesulfonate prodrugs.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Protocol: MTT Assay [1][9][10][11]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compounds and add them to the respective wells. Incubate the plates for an additional 72 hours.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[11]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Experimental Protocol: Broth Microdilution [12][13]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in the same broth.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Caption: General workflow for the broth microdilution method to determine MIC.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation in drug discovery programs. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space of these molecules and to develop novel therapeutic agents for a range of diseases. Continued research into the structure-activity relationships and optimization of these derivatives is warranted to unlock their full clinical potential.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide on the Theoretical Studies of S-Phenyl Benzenethiosulfonate Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical reactivity of S-Phenyl benzenethiosulfonate. Due to a scarcity of direct computational studies on this specific molecule, this document leverages theoretical analyses of closely related thiosulfonates and sulfinyl sulfones to infer its reactivity profile. The primary focus is on potential reaction pathways, including nucleophilic substitution and radical-mediated reactions, supported by data from analogous systems.

Core Reactivity of the Thiosulfonate Group

The reactivity of this compound is primarily dictated by the nature of the thiosulfonate linkage (-S-SO₂-). This functional group is known to be susceptible to both nucleophilic attack and homolytic cleavage.

1.1. Nucleophilic Attack at the Sulfenyl Sulfur